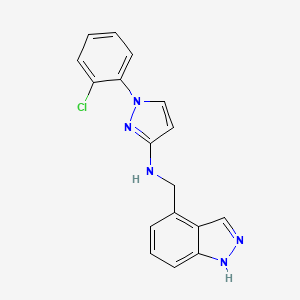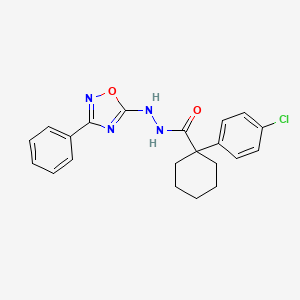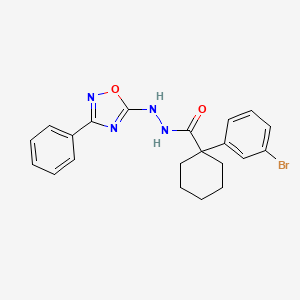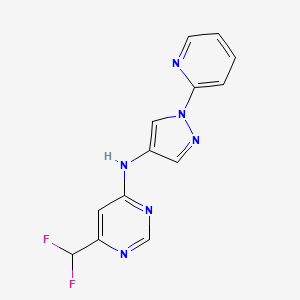
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied by researchers. This compound has been shown to act as an inhibitor of protein kinase. Specifically, it has been shown to inhibit the activity of protein kinase B (PKB/Akt) and protein kinase C (PKC).
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Vasodilatory effects: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have vasodilatory effects and improve blood flow.
3. Modulation of neuronal activity: This compound has been studied for its potential to modulate neuronal activity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitor of protein kinase: This compound has been shown to be a potent inhibitor of protein kinase, which makes it useful for studying the role of protein kinase in various biological processes.
2. Wide range of applications: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience research, and cardiovascular research.
Some of the limitations of this compound include:
1. Potentially toxic: This compound has been shown to be potentially toxic, which can limit its use in certain experiments.
2. Limited solubility: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine. Some of these directions include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its solubility and reduce its toxicity.
2. Further studies on its mechanism of action: Researchers can conduct further studies on the mechanism of action of this compound to better understand its effects on biological processes.
3. Clinical trials: Clinical trials can be conducted to study the potential therapeutic applications of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine involves a multi-step process that has been extensively studied by researchers. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-bromoacetophenone to form 1-(2-chlorophenyl)-3-(4-bromo-phenyl)-2-propen-1-one. The final step involves the reaction of this intermediate with 4-(1H-indazol-4-ylmethyl)pyrazole-3-amine to form 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have anti-cancer properties. This compound has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroscience Research: This compound has been shown to have potential applications in neuroscience research. It has been studied for its potential to modulate neuronal activity and improve cognitive function.
3. Cardiovascular Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been studied for its potential to improve cardiovascular function. This compound has been shown to have vasodilatory effects and improve blood flow.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c18-14-5-1-2-7-16(14)23-9-8-17(22-23)19-10-12-4-3-6-15-13(12)11-20-21-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQNIWQSHWVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C4C=NNC4=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)

![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)

![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)